Cas no 1804097-85-5 (Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate)

Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate is a versatile organic compound with significant synthetic utility. It offers high purity and excellent stability, making it ideal for applications in organic synthesis, particularly in the construction of complex molecules with specific functional groups. This compound demonstrates favorable reactivity in various reactions, contributing to its utility in medicinal chemistry and materials science.
Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate structure
1804097-85-5 structure
Product Name:Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate
CAS No:1804097-85-5
MF:C11H12F3NO3
MW:263.213093757629
CID:4706182
Update Time:2025-07-21

Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-methoxy-6-(trifluoromethyl)pyridine-2-acetate
    • Ethyl 3-methoxy-6-(trifluoromethyl)-pyridine-2-acetate
    • Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate
    • Inchi: 1S/C11H12F3NO3/c1-3-18-10(16)6-7-8(17-2)4-5-9(15-7)11(12,13)14/h4-5H,3,6H2,1-2H3
    • InChI Key: GRFJQBOGCAJRDN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C(CC(=O)OCC)=N1)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 283
  • Topological Polar Surface Area: 48.4

Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029003735-250mg
Ethyl 3-methoxy-6-(trifluoromethyl)pyridine-2-acetate
1804097-85-5 95%
250mg
$1,048.60 2022-04-02
Alichem
A029003735-500mg
Ethyl 3-methoxy-6-(trifluoromethyl)pyridine-2-acetate
1804097-85-5 95%
500mg
$1,668.15 2022-04-02
Alichem
A029003735-1g
Ethyl 3-methoxy-6-(trifluoromethyl)pyridine-2-acetate
1804097-85-5 95%
1g
$2,837.10 2022-04-02

Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate Related Literature

Additional information on Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate

Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate (CAS No. 1804097-85-5): A Comprehensive Overview

Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate, identified by its CAS number 1804097-85-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyridine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate, particularly the presence of a trifluoromethyl group and a methoxy substituent, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The trifluoromethyl group, a key structural element in Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the development of small-molecule inhibitors and has been shown to improve pharmacokinetic profiles. Recent research has highlighted the role of trifluoromethyl-substituted compounds in treating various diseases, including cancer, inflammation, and infectious disorders. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring, affecting its interaction with biological targets.

In the context of modern drug discovery, Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate serves as a versatile building block for the synthesis of novel therapeutic agents. Its pyridine core is a common scaffold in many bioactive molecules, providing a framework for further functionalization. The acetate moiety at the 2-position adds another layer of reactivity, allowing for various chemical transformations such as ester hydrolysis or amidation. These attributes make it an indispensable tool for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have further enhanced the utility of Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate. Molecular modeling studies have been instrumental in understanding its interactions with biological targets at the atomic level. These studies have revealed that the trifluoromethyl group enhances binding affinity by stabilizing key hydrogen bonds and hydrophobic interactions. Additionally, the methoxy group has been found to modulate electronic distributions, influencing both binding kinetics and thermodynamics. Such insights have guided the optimization of lead compounds into potent drug candidates.

The synthesis of Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Common methodologies include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Each step is meticulously designed to introduce or modify specific functional groups while maintaining high yields and purity. The trifluoromethyl group is typically introduced via metal-halogen exchange or direct fluorination techniques, which have seen significant improvements in recent years due to advancements in catalyst systems.

The biological activity of Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate has been explored in various preclinical studies. Initial investigations have demonstrated its potential as an inhibitor of enzymes involved in metabolic pathways relevant to cancer progression. The trifluoromethyl group has been shown to enhance binding affinity to these enzymes, leading to more effective inhibition. Furthermore, the methoxy group has been found to influence selectivity by modulating interactions with off-target proteins. These findings underscore the importance of structural optimization in developing drugs with minimal side effects.

In conclusion, Ethyl 2-[3-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetate (CAS No. 1804097-85-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents with improved pharmacological properties. The ongoing research into its biological activities and synthetic methodologies continues to expand our understanding of its applications in medicine. As computational tools and synthetic techniques advance, compounds like this will play an increasingly crucial role in addressing complex diseases and improving patient outcomes.

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